Eplerenone ep impurity a
Description
Contextualization of Impurity Profiling in Active Pharmaceutical Ingredient Development
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing. veeprho.com It involves the identification, characterization, and quantification of unwanted chemicals that may be present in an API. veeprho.comajprd.com These impurities can originate from various sources, including raw materials, the manufacturing process itself, or degradation of the API over time. veeprho.com Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for the control of impurities in drug substances. mdpi.comijpsr.com Any impurity present at a level of 0.10% or greater with respect to the API should generally be identified and characterized. mdpi.com
The process of impurity profiling utilizes sophisticated analytical techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to separate and elucidate the structure of these minor components. nih.gov This rigorous analysis ensures that the final drug product meets the required standards of quality, safety, and efficacy. veeprho.com
The Significance of Stereochemical Control in Eplerenone (B1671536) Synthesis and Impurity Generation
The synthesis of Eplerenone presents significant challenges, particularly concerning stereochemical control. mdpi.comresearchgate.net The Eplerenone molecule possesses multiple stereogenic centers, and the desired therapeutic activity is specific to one particular stereoisomer. mdpi.com During the synthesis, various process-related impurities can be formed, including diastereomers and regioisomers of starting materials, intermediates, and the final drug substance. mdpi.comresearchgate.net
A key challenge in the synthesis of Eplerenone from canrenone (B1668266) derivatives is the stereoselective introduction of the carbomethoxy group at the C-7α position of the steroid skeleton. mdpi.comresearchgate.net Side reactions, such as the epimerization of the C-7 asymmetric center, can lead to the formation of unwanted stereoisomers. mdpi.comnih.gov For instance, the formation of the 7β-carboalkoxy diastereoisomer can occur under basic conditions used in certain synthetic steps. mdpi.com These stereoisomeric impurities can be difficult to separate from the desired Eplerenone product, necessitating careful control of reaction conditions and the use of advanced purification techniques. mdpi.com
Academic Research Focus on Eplerenone EP Impurity A: Objectives and Scope
This compound is a well-documented process-related impurity of Eplerenone, identified chemically as 3-Oxo-17α-pregn-4-ene-7α,9:21,17-dicarbolactone. synzeal.comsimsonpharma.com Research on this specific impurity is crucial for ensuring the quality and safety of Eplerenone. The primary objectives of this research include:
Isolation and Synthesis: Developing methods to isolate this compound from crude Eplerenone or to synthesize it independently for use as a reference standard. mdpi.comnih.gov
Structural Characterization: Employing a range of spectroscopic techniques, such as IR, NMR, and MS, to definitively confirm the chemical structure of the impurity. mdpi.comnih.gov Single-crystal X-ray diffraction (SCXRD) has also been used for unambiguous structural elucidation. mdpi.comresearchgate.net
Analytical Method Development: Creating and validating robust analytical methods, typically using HPLC, to accurately detect and quantify this compound in bulk Eplerenone and its pharmaceutical formulations. nih.govnih.gov These methods must be sensitive enough to detect the impurity at very low levels. nih.gov
The scope of this research is to provide the necessary tools and understanding for pharmaceutical manufacturers to effectively monitor and control the levels of this compound, thereby ensuring that the final drug product complies with stringent regulatory requirements. mdpi.comnih.gov
Detailed Research Findings
Extensive research has been conducted to characterize this compound and other related substances. During the process development of Eplerenone, this impurity, along with others, was detected and subsequently identified. mdpi.comnih.gov
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | 3-Oxo-17α-pregn-4-ene-7α,9:21,17-dicarbolactone synzeal.comsimsonpharma.com |
| Synonyms | (7α,17α)- 9,17-Dihydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic Acid Di-γ-lactone |
| Molecular Formula | C23H28O5 simsonpharma.com |
| Molecular Weight | 384.48 g/mol simsonpharma.com |
| CAS Number | 209253-67-8 synzeal.comsimsonpharma.com |
| Appearance | White Solid |
Table 2: Analytical Techniques for the Characterization of Eplerenone Impurities
| Technique | Purpose |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of Eplerenone and its impurities. nih.govdaicelpharmastandards.com |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns for structural elucidation. mdpi.comnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural analysis, including the assignment of proton (¹H) and carbon (¹³C) signals. mdpi.comnih.gov |
| Infrared Spectroscopy (IR) | Identification of functional groups present in the molecule. mdpi.comnih.gov |
| Single-Crystal X-ray Diffraction (SCXRD) | Unambiguous determination of the three-dimensional molecular structure. mdpi.comresearchgate.net |
| Raman Spectroscopy | Confirmation of the identity of process-related impurities. nih.gov |
Properties
Molecular Formula |
C23H28O5 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4,17-dimethylspiro[18-oxapentacyclo[8.7.2.01,9.04,8.012,17]nonadec-12-ene-5,5'-oxolane]-2',14,19-trione |
InChI |
InChI=1S/C23H28O5/c1-20-6-3-14(24)11-13(20)12-15-18-16-4-7-22(8-5-17(25)27-22)21(16,2)9-10-23(18,20)28-19(15)26/h11,15-16,18H,3-10,12H2,1-2H3 |
InChI Key |
JEYBOVMEDWCFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC34C(C1CCC25CCC(=O)O5)C(CC6=CC(=O)CCC63C)C(=O)O4 |
Origin of Product |
United States |
Structural Elucidation and Physicochemical Characterization of Eplerenone Ep Impurity a 7α,9:21,17 Dicarbolactone
Single-Crystal X-ray Diffraction (SCXRD) for Definitive Molecular Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the three-dimensional structure of crystalline compounds. This technique provides precise data on bond lengths, bond angles, and the absolute configuration of the molecule, thereby confirming the connectivity and stereochemistry established by other spectroscopic methods like NMR.
For many of the process-related impurities of Eplerenone (B1671536), molecular structures have been solved and refined using SCXRD. nih.gov In a comprehensive study on Eplerenone impurities, SCXRD was employed to characterize eight different related substances, providing definitive structural proof. mdpi.com While the detailed crystallographic data for every impurity, including Eplerenone EP Impurity A (referred to as compound 14 in the study), was not fully tabulated in the main body of the pivotal publication, the study confirms that its structure was determined using this method. mdpi.com
The crystallographic data for this compound and other related substances are typically made available through crystallographic databases. For the key study characterizing this impurity, the supplementary crystallographic data can be obtained free of charge from the Cambridge Crystallographic Data Centre (CCDC). mdpi.com This data provides the ultimate confirmation of the dicarbolactone structure.
Table of Typical Crystallographic Data Obtained from SCXRD Analysis
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describing the symmetry of the unit cell. |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the unit cell axes and the angles between them. |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Calculated Density (Dx) | The theoretical density of the crystal. |
| Bond Lengths | Precise distances between bonded atoms (in Ångströms). |
| Bond Angles | Angles formed by three connected atoms (in degrees). |
| Torsion Angles | Dihedral angles describing the conformation of the molecule. |
Computational Chemistry Approaches to Spectroscopic Data Interpretation and Structure Confirmation
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental data for structural elucidation. nih.gov By calculating the theoretical spectroscopic properties of a proposed structure, a direct comparison with experimental spectra (such as NMR and IR) can be made, offering a high degree of confidence in the structural assignment.
For complex organic molecules like steroid impurities, DFT calculations are widely used to predict ¹³C and ¹H NMR chemical shifts. researchgate.net The process involves optimizing the molecular geometry of the proposed structure (in this case, 7α,9:21,17-dicarbolactone) and then calculating the NMR isotropic shielding constants for each nucleus. researchgate.netfrontiersin.org These shielding constants are then converted into chemical shifts, which can be compared with the experimental values. A strong correlation and low mean absolute error between the calculated and experimental spectra provide robust evidence for the correctness of the assigned structure. acs.org This methodology is particularly valuable for unambiguously assigning signals in crowded spectra or for distinguishing between closely related isomers. acs.org
While a specific computational study exclusively focused on this compound is not detailed in the primary literature, the application of these established DFT-based methods for NMR and IR analysis is a standard and highly effective approach in the structural confirmation of pharmaceutical impurities and complex natural products. researchgate.netfrontiersin.orgmdpi.com
Elucidation of Formation Pathways and Degradation Mechanisms of Eplerenone Ep Impurity a
Investigation of Process-Related Impurity Formation During Eplerenone (B1671536) Synthesis
The synthesis of Eplerenone is a multi-step process where the formation of various impurities can occur. mdpi.comresearchgate.net These contaminants often arise from side reactions involving key starting materials and intermediates, such as 11α-hydroxy-7α-(methoxycarbonyl)-3-oxo-17α-pregn-4-ene-21,17-carbolactone and the (7α,17α)-9(11)-enester intermediate. mdpi.comnih.govresearchgate.net The side reactions responsible for the impurity profile include epimerization, oxidation, dehydration, chlorination, and lactonization. mdpi.comnih.govresearchgate.netnih.gov Eplerenone EP Impurity A, identified as 3-Oxo-17α-pregn-4-ene-7α,9:21,17-dicarbolactone, is a notable process-related impurity formed during synthesis. mdpi.comnih.govveeprho.com
The stereochemical integrity of Eplerenone is crucial, and its manufacture presents significant challenges in maintaining the required stereochemistry. mdpi.com Epimerization, particularly at the C-7 asymmetric center, is a key source of process-related impurities. mdpi.comnih.govresearchgate.netnih.gov During synthesis, the desired 7α-carbomethoxy substituent can isomerize to the 7β configuration. mdpi.com
This epimerization can occur in precursor molecules. For instance, the starting material (7α,11α,17α)-11-hydroxyester can contain its C-7 epimer, (7β,11α,17α)-11-hydroxyester, which is difficult to separate by chromatography or recrystallization on a large scale. mdpi.com The presence of this epimeric starting material contributes significantly to the formation of further impurities down the synthetic pathway, complicating purification efforts. mdpi.com One such impurity is the 7β-epimer of Eplerenone, listed as Impurity E in the European Pharmacopoeia. researchgate.net
Oxidation is another side reaction that contributes to the impurity profile during Eplerenone synthesis. mdpi.comnih.govresearchgate.netnih.gov While the primary synthetic route involves controlled oxidation steps, unintended oxidation of intermediates can lead to the formation of unwanted by-products. researchgate.netportico.org For example, the oxidation of an intermediate lactol to a lactone is a desired step, but other sensitive moieties in the molecule can be susceptible to oxidation under various conditions, leading to a complex impurity mixture. thieme-connect.de
The regioselective dehydration of the 11α-hydroxy group to form the Δ⁹(¹¹) double bond is a critical transformation in many Eplerenone synthesis routes. mdpi.comresearchgate.net This step can be accompanied by side reactions, including dehydration and halogenation, that generate impurities. mdpi.comnih.govresearchgate.net For example, when using reagents like sulfuryl chloride to facilitate dehydration, chlorination can occur, leading to the formation of chlorinated impurities. mdpi.comnih.gov One such identified impurity is the (7α,11β,17α)-9,11-dichloro derivative, which is a new compound discovered during process development. mdpi.comnih.govresearchgate.net The formation of such halogenated steroids complicates the purification of the final product. google.comnih.govacs.org
This compound is specifically identified as a lactonization by-product, with the chemical structure 3-Oxo-17α-pregn-4-ene-7α,9:21,17-dicarbolactone. mdpi.comveeprho.com This impurity is also referred to as 7α,9:21,17-dicarbolactone 14. mdpi.comresearchgate.net Its formation results from an intramolecular cyclization reaction, creating a second lactone ring involving the substituent at C-7 and the C-9 position of the steroid nucleus. mdpi.comnih.gov This by-product is particularly challenging as it can be difficult to remove from the final API. nih.gov However, specific purification techniques, such as recrystallization from 2-butanone, have been found to be effective in removing Impurity A to yield pharmaceutical-grade Eplerenone. mdpi.com
The purity of starting materials and key intermediates is paramount for controlling the impurity profile of the final Eplerenone drug substance. mdpi.com The majority of process-related contaminants, including Impurity A, arise from side reactions involving the starting 11α-hydroxy-7α-(methoxycarbonyl)-3-oxo-17α-pregn-4-ene-21,17-carbolactone (compound 12) and the key intermediate (7α,17α)-9(11)-enester (compound 7). mdpi.comnih.govresearchgate.netnih.gov
The presence of stereoisomers in the starting materials, such as the C-7β epimer of the 11-hydroxyester, directly leads to the formation of corresponding isomeric impurities in subsequent steps. mdpi.com Similarly, the 9,11-olefin intermediate can itself be an impurity that affects the final product's crystalline form. google.com Therefore, rigorous control and characterization of these early-stage materials are critical for minimizing the formation of by-products like this compound and ensuring the quality of the API. mdpi.comnih.gov
Forced Degradation Studies and Degradation Product Identification
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to identify potential degradation products that could form under various stress conditions. Eplerenone has been subjected to forced degradation under conditions stipulated by the International Council for Harmonisation (ICH), including acid and base hydrolysis, oxidation, heat, and photolysis. nih.govresearchgate.nettandfonline.comnih.gov
Research indicates that Eplerenone is susceptible to degradation primarily under hydrolytic conditions, specifically in the presence of acid and base. nih.govtandfonline.comakjournals.com It remains relatively stable under oxidative, thermal (dry and wet heat), and photolytic stress. tandfonline.comwjpmr.com
Under acid and base stress, significant degradation occurs, leading to the formation of specific degradation products. nih.govresearchgate.netnih.gov The primary degradation pathway involves the hydrolysis of the γ-lactone ring. tandfonline.com The major degradant identified through LC-MS analysis in both acid and base hydrolysis is a ring-opened compound, characterized as “methyl hydrogen 9, 11 dihydroxy, 17-α-hydroxy-3-oxopregn 7-α-carbonate, 21-α-carboxylic acid”. nih.gov It is important to note that this compound (the dicarbolactone) is a process-related impurity from synthesis and has not been identified as a product of forced degradation of the final Eplerenone molecule. nih.govtandfonline.com
The results from various forced degradation studies are summarized in the table below.
Table 1: Summary of Forced Degradation Studies on Eplerenone
| Stress Condition | Reagent/Parameters | Observation | Identified Degradants |
|---|---|---|---|
| Acid Hydrolysis | 1 M HCl, heated | Significant degradation nih.govtandfonline.com | Lactone ring-opened product tandfonline.com, "methyl hydrogen 9, 11 dihydroxy, 17-α-hydroxy-3-oxopregn 7-α-carbonate, 21-α-carboxylic acid" nih.gov |
| Base Hydrolysis | 0.5 M NaOH / 0.01 M NaOH | Significant degradation nih.govakjournals.com | Lactone ring-opened product tandfonline.com, "methyl hydrogen 9, 11 dihydroxy, 17-α-hydroxy-3-oxopregn 7-α-carbonate, 21-α-carboxylic acid" nih.gov |
| Oxidative Degradation | 15% H₂O₂ / 30% H₂O₂ | Some degradation observed nih.govakjournals.com | Not specified in detail, but separation from Eplerenone peak achieved akjournals.com |
| Thermal Degradation | 100°C / 60°C | Stable nih.govwjpmr.com | No significant degradation products formed wjpmr.com |
| Photolytic Degradation | UV light exposure | Stable nih.govtandfonline.com | No significant degradation products formed tandfonline.com |
Table 2: List of Chemical Compounds
| Compound Name | Synonym / Impurity Name |
|---|---|
| Eplerenone | Pregn-4-ene-7, 21-dicarboxylic acid, 9, 11-epoxy-17-hydroxy-3-oxo, γ-lactone, methyl ester (7α, 11α, 17α) |
| This compound | 3-Oxo-17α-pregn-4-ene-7α,9:21,17-dicarbolactone; 7α,9:21,17-dicarbolactone 14 |
| (7α,11α,17α)-11-hydroxyester | 11α-hydroxy-7α-(methoxycarbonyl)-3-oxo-17α-pregn-4-ene-21,17-carbolactone |
| (7β,11α,17α)-11-hydroxyester | C-7 Epimer of (7α,11α,17α)-11-hydroxyester |
| (7α,17α)-9(11)-enester | Key intermediate in Eplerenone synthesis |
| (7β,11α,17α)-9,11-epoxyester | Eplerenone EP Impurity E; C-7 Epimer of Eplerenone |
| (7α,11β,17α)-9,11-dichloroeplerenone | Dichloro derivative impurity |
| Canrenone (B1668266) | Starting material for some synthesis routes |
| Spironolactone | Aldosterone antagonist predecessor to Eplerenone |
Hydrolytic Degradation Pathways (Acid- and Base-Catalyzed)
Forced degradation studies on Eplerenone consistently demonstrate that the parent drug is highly susceptible to degradation under both acidic and basic hydrolytic conditions. researchgate.netnih.govresearchgate.net Significant degradation of Eplerenone is observed upon treatment with 1 M HCl and 0.5 M NaOH. nih.gov Under these conditions, the degradation of Eplerenone leads to the formation of various other degradants. google.com For instance, in basic conditions, a major degradant of Eplerenone was identified, which is distinct from Impurity A. researchgate.netnih.gov
While direct studies on the hydrolytic degradation of isolated this compound are not extensively detailed in the available literature, its chemical structure provides insight into its likely behavior. The structure of Impurity A features two lactone rings. nih.gov Lactones are cyclic esters that are inherently susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases and results in the opening of the ring to form a hydroxy-carboxylic acid. Therefore, it is chemically plausible that this compound would undergo degradation through the opening of one or both of its lactone rings when subjected to significant acid or base stress. However, specific experimental data detailing the degradation products of Impurity A itself under these conditions is limited. In stress tests of the parent drug, Impurity A was detected following acid and alkali destruction, indicating its formation or stability under these conditions. google.com
Oxidative Degradation Pathways
Eplerenone has been shown to degrade under oxidative stress. researchgate.netwjpmr.com Studies utilizing 15% to 30% hydrogen peroxide (H₂O₂) have confirmed the susceptibility of the parent drug to oxidation. nih.govresearchgate.net
In a comprehensive high-performance liquid chromatography (HPLC) analysis of Eplerenone and its related substances, this compound was detected when the parent drug was subjected to oxidative stress. google.com This finding indicates that oxidative conditions can facilitate the formation of Impurity A.
Table 1: Detection of this compound under Oxidative Stress This table is based on data from a study analyzing degradation products of Eplerenone.
| Stress Condition | Impurity Detected | Retention Time (min) |
| Oxidation | Impurity A | 5.685 |
| Oxidation | Impurity B | 3.702 |
| Oxidation | Impurity C | 4.638 |
| Oxidation | Impurity H | 4.307 |
| Oxidation | Unknown Impurities (8) | - |
| Data sourced from a study on the analysis of Eplerenone related substances. google.com |
Photolytic Degradation Mechanisms
The parent compound, Eplerenone, is generally considered to be photostable. nih.gov However, detailed stability studies on Eplerenone in the solid state have revealed the formation of trace amounts of this compound upon exposure to high-intensity light. nih.gov This suggests that while Eplerenone itself does not degrade significantly, one of the minor degradation pathways under photolytic stress leads to the formation of Impurity A. nih.gov
Table 2: Formation of this compound under Photolytic Stress This table is based on data from a stability study of Eplerenone.
| Stress Condition | Eplerenone Loss (%) | Impurity A Detected (%) |
| Light (6 mln lux h) | 0.13 | 0.008 |
| Data sourced from a study on the influence of light on Eplerenone in the solid state. nih.gov |
Thermal Degradation Profiles
Similar to its photolytic stability, Eplerenone is highly resistant to thermal degradation in the solid state. nih.gov Forced degradation studies at elevated temperatures show minimal loss of the parent compound. nih.govacs.org Despite this high stability, analysis of stressed samples revealed that trace amounts of this compound were formed. nih.gov The presence of Impurity A was detected in samples heated to both 60°C and 90°C, indicating a minor thermal pathway for its formation from Eplerenone. nih.gov
Table 3: Formation of this compound under Thermal Stress This table is based on data from a stability study of Eplerenone.
| Stress Condition | Eplerenone Content (%) | Impurity A Detected (%) |
| Non-degraded Control | 99.78 | Not specified |
| 60°C (RH 76.4%) for 1 week | 99.74 | 0.008 |
| 90°C (RH 0%) for 1 week | 99.60 | 0.008 |
| Data sourced from a study on the influence of temperature on Eplerenone in the solid state. nih.gov |
Development and Validation of Analytical Methodologies for Eplerenone Ep Impurity a Quantification
Chromatographic Method Development for Impurity Profiling
Chromatographic techniques, particularly liquid chromatography, are the cornerstone for separating and quantifying impurities in pharmaceutical substances. The primary goal is to develop a method that can resolve the main API peak from all potential process-related impurities and degradation products. chromatographyonline.com For Eplerenone (B1671536) and its impurities, both Ultra-High Performance Liquid Chromatography (UPLC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) have been extensively utilized.
UPLC methods are favored for their high resolution, sensitivity, and speed. A validated, stability-indicating UPLC method has been established for the determination of Eplerenone and its process-related impurities. nih.gov Optimization of the chromatographic conditions is achieved using impurity-spiked solutions and samples from forced degradation studies. nih.govresearchgate.net
A common UPLC method employs a Waters ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm) with a gradient elution system. nih.govresearchgate.net The mobile phase typically consists of an aqueous component, such as 10 mmol/L ammonium (B1175870) acetate (B1210297) adjusted to an acidic pH (e.g., 4.5), and organic modifiers like methanol (B129727) and acetonitrile (B52724). nih.govresearchgate.net A photodiode array (PDA) detector is used for detection, commonly set at 245 nm. nih.gov This setup provides excellent separation of Eplerenone from its potential impurities. nih.gov
Table 1: Optimized UPLC Method Parameters for Eplerenone Impurity Analysis
| Parameter | Condition | Source(s) |
|---|---|---|
| Column | Waters UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | nih.gov, researchgate.net |
| Mobile Phase | A: 10 mmol/L Ammonium Acetate (pH 4.5)B: Methanol/Acetonitrile | nih.gov, researchgate.net |
| Elution | Linear Gradient | nih.gov |
| Flow Rate | 0.3 mL/min | nih.gov, researchgate.net |
| Detection | PDA at 245 nm | nih.gov, researchgate.net |
| Column Temp. | Not specified | |
RP-HPLC is a widely adopted and robust technique for impurity profiling in the pharmaceutical industry. chromatographyonline.com Several RP-HPLC methods have been developed and optimized for the analysis of Eplerenone and its related substances, including Impurity A. google.comindexcopernicus.com These methods are validated according to ICH guidelines to ensure their suitability for quality control. indexcopernicus.cominnovareacademics.in
Method optimization often involves screening different C18 stationary phases, such as Kromasil C18 or Waters Symmetry C18, and adjusting the mobile phase composition. nih.govresearchgate.net Mobile phases are typically a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium acetate buffer) and an organic solvent like acetonitrile or methanol. researchgate.netgoogle.com Both isocratic and gradient elution modes are employed. For instance, an isocratic method might use a mobile phase of 50 mM ammonium acetate buffer (pH 7) and acetonitrile in a 55:45 (v/v) ratio. researchgate.net A gradient method can provide better resolution for a more complex impurity profile, separating multiple process and degradation impurities effectively. nih.govresearchgate.net Detection is consistently performed using a UV detector, with wavelengths around 240-245 nm being common. researchgate.netnih.govx-mol.com
Table 2: Examples of Optimized RP-HPLC Method Parameters
| Parameter | Method 1 | Method 2 | Source(s) |
|---|---|---|---|
| Column | Waters Symmetry C18 (250 X 4.6 mm; 5µ) | Kromasil C18 (250 mm x 4.6 mm; 5 µm) | nih.gov, researchgate.net, innovareacademics.in |
| Mobile Phase | Triethylammonium phosphate buffer (pH 2.3):Acetonitrile (40:60 v/v) | Water and Acetonitrile | researchgate.net, innovareacademics.in |
| Elution | Isocratic | Gradient | researchgate.net, innovareacademics.in |
| Flow Rate | 1.0 mL/min | Not specified | nih.gov, innovareacademics.in |
| Detection | UV at 240 nm | PDA at 240 nm | nih.gov, researchgate.net, innovareacademics.in |
The synthesis of complex molecules like Eplerenone can lead to the formation of stereoisomers, which have the same chemical formula and connectivity but different spatial arrangements of atoms. Since different stereoisomers can have varied pharmacological and toxicological profiles, their control is essential. The synthesis of Eplerenone involves intermediates where epimerization can occur, for instance at the C-7 position. mdpi.comnih.gov
For the control of stereochemical purity, specialized chiral separation techniques are necessary. Polysaccharide-based chiral stationary phases (CSPs) are effective for this purpose. researchgate.netx-mol.com A reported method for controlling the stereochemical purity of a starting material in the Eplerenone synthesis utilizes a Kromasil 5-AmyCoat chiral stationary phase, demonstrating the application of chiral chromatography in ensuring the stereospecificity of the final API. researchgate.netx-mol.com
Analytical Method Validation According to International Guidelines
Once a chromatographic method is developed, it must be validated to demonstrate its reliability, accuracy, and precision for its intended purpose. The validation is performed in accordance with ICH Q2(R1) guidelines, which outline the necessary validation characteristics. nih.gov
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. In the context of impurity analysis, this is demonstrated by achieving adequate resolution between the main component peak (Eplerenone) and the peaks of all known impurities, including Impurity A.
Developed UPLC and HPLC methods have shown excellent specificity. nih.govnih.gov Studies report that the resolution between Eplerenone and four of its potential impurities was found to be greater than 4.0, which is well above the generally accepted minimum of 1.5 for baseline separation. researchgate.netnih.govresearchgate.net Another study using an HPLC method confirmed that the separation degree between the main peak and adjacent impurity peaks was consistently larger than 1.5. google.com This high degree of resolution ensures that the quantification of Eplerenone EP Impurity A is not affected by interference from the API or other related substances. google.com
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical validation parameters that define the sensitivity of the method. LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while LOQ is the lowest amount that can be quantified with suitable precision and accuracy. nih.gov These are often determined by analyzing a series of dilute solutions with known concentrations and establishing the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. nih.gov
Validated methods for Eplerenone impurities have demonstrated sufficient sensitivity for quality control purposes. One UPLC method reported a general LOD for impurities in the range of 0.01–0.02 µg/mL and an LOQ in the range of 0.03–0.05 µg/mL. nih.govresearchgate.net Another validated UPLC method demonstrated the capability to detect impurities at a level of 0.020% with respect to a test concentration of 1.0 mg/mL of Eplerenone. researchgate.netnih.govresearchgate.net
Table 3: Reported Detection and Quantitation Limits for Eplerenone Impurities
| Method Type | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Source(s) |
|---|---|---|---|
| UPLC | 0.01-0.02 µg/mL | 0.03-0.05 µg/mL | nih.gov, researchgate.net |
| UPLC | Capable of detecting 0.020% of impurity relative to 1.0 mg/mL API | Not specified | nih.gov, researchgate.net |
Linearity and Range Evaluation
Linearity, in the context of analytical chemistry, demonstrates that the response of an analytical method is directly proportional to the concentration of the analyte over a specified range. The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise. For impurity quantification, the range typically brackets the reporting threshold up to a certain percentage above the specification limit.
While specific linearity data for this compound is not extensively available in public literature, studies on the analysis of eplerenone and its related substances provide a framework for the expected performance of a validated method. For instance, a stability-indicating ultra-performance liquid chromatography (UPLC) method developed for eplerenone and its potential impurities demonstrated linearity over a range of 0.02 to 3.14 μg/mL. researchgate.net Another rapid RP-HPLC method for eplerenone showed a linear relationship in the concentration range of 15 to 45 μg/mL with a correlation coefficient (r²) of 0.998. innovareacademics.in For the analysis of eplerenone in human plasma, a linearity range of 100–3200 ng/mL has been established. nih.gov
For the specific quantification of this compound, a typical validation approach would involve preparing a series of solutions of a reference standard for the impurity at different concentrations. These concentrations would ideally span from the limit of quantification (LOQ) to at least 120% of the impurity's specification limit. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed. The acceptance criterion for linearity is typically a correlation coefficient (r²) of ≥0.99.
Table 1: Illustrative Linearity Data for an Eplerenone Impurity
| Concentration Level | Concentration (µg/mL) | Peak Area (arbitrary units) |
| Level 1 (LOQ) | 0.05 | 5,200 |
| Level 2 | 0.1 | 10,150 |
| Level 3 | 0.2 | 20,300 |
| Level 4 | 0.4 | 40,500 |
| Level 5 | 0.6 | 60,800 |
| Linear Regression | r² = 0.9998 |
Precision and Accuracy Assessment
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often determined through recovery studies.
Validation of an analytical method for this compound would involve assessing both repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). For accuracy, the method would be tested by spiking the drug substance with known amounts of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
Studies on eplerenone and its impurities have shown high precision and accuracy. For example, a UPLC method for eplerenone and its related substances reported recovery rates between 96.1% and 103.9%. researchgate.netnih.gov Another RP-HPLC method for eplerenone demonstrated mean recoveries in the range of 98-102% and a relative standard deviation of 0.34%. innovareacademics.in In a study on eplerenone in human plasma, the intra-day and inter-day precision was found to be less than 5% RSD, with accuracy also within acceptable limits. researchgate.net
Table 2: Representative Precision and Accuracy Data for this compound Quantification
| Concentration Spiked (% of Specification) | Theoretical Concentration (µg/mL) | Measured Concentration (µg/mL, mean, n=3) | Recovery (%) | Precision (RSD, %) |
| 50% | 0.10 | 0.098 | 98.0 | 1.5 |
| 100% | 0.20 | 0.203 | 101.5 | 1.2 |
| 150% | 0.30 | 0.296 | 98.7 | 1.8 |
Robustness Testing and Method Transferability
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For HPLC methods, these parameters can include the pH of the mobile phase, column temperature, flow rate, and the composition of the mobile phase. nih.gov
During the development of a method for this compound, robustness would be evaluated by making slight changes to these critical parameters and observing the effect on the results, such as the resolution between the impurity and the main component. A robust method will show minimal variation in results when subjected to these minor changes.
Method transferability is the process of demonstrating that a validated analytical method can be successfully performed by another laboratory. This is crucial for ensuring consistency in quality control across different manufacturing sites or contract laboratories. The successful transfer of the method for this compound would involve a comparative testing protocol between the originating and receiving laboratories.
Table 3: Typical Parameters for Robustness Testing of an HPLC Method for this compound
| Parameter | Original Value | Variation 1 | Variation 2 |
| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |
| Column Temperature (°C) | 30 | 28 | 32 |
| Mobile Phase pH | 4.5 | 4.3 | 4.7 |
| Acetonitrile in Mobile Phase (%) | 40 | 38 | 42 |
System Suitability Testing for Routine Analysis
System suitability testing (SST) is an integral part of any analytical procedure. It is performed before the analysis of any samples to ensure that the analytical system is performing adequately. The parameters for SST are established during method development and validation. For the routine analysis of this compound, a system suitability solution, often containing eplerenone and the impurity at a specified concentration, would be injected. veeprho.com
The results of the SST must meet predefined acceptance criteria before any sample analysis can proceed. These criteria typically include parameters such as resolution between the eplerenone and impurity A peaks, tailing factor of the impurity peak, and the repeatability of replicate injections. edqm.eu
Table 4: Example of System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Resolution (Eplerenone and Impurity A) | ≥ 2.0 |
| Tailing Factor (Impurity A) | ≤ 2.0 |
| Theoretical Plates (Impurity A) | ≥ 2000 |
| Repeatability of Injections (%RSD for peak area) | ≤ 5.0% |
Hyphenated Analytical Techniques for Comprehensive Impurity Identification and Quantification
Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are powerful tools for the identification and quantification of impurities in pharmaceuticals.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is invaluable for the analysis of pharmaceutical impurities, especially those present at trace levels. payeshdarou.ir The combination of the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry allows for the unambiguous identification and quantification of impurities even in complex matrices.
In the context of eplerenone, LC-MS/MS has been employed to identify major degradation products formed under stress conditions. researchgate.netnih.gov For this compound, LC-MS/MS would be instrumental in confirming its identity by providing accurate mass and fragmentation data. This is particularly useful for distinguishing it from other structurally similar impurities. The high sensitivity of LC-MS/MS also allows for the quantification of the impurity at very low levels, which is often necessary to meet stringent regulatory requirements. payeshdarou.ir
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
For instance, if volatile reagents are used in the synthesis of eplerenone, GC-MS would be the appropriate technique to ensure that their levels in the final API are below the limits set by guidelines such as ICH Q3C. The identification of such volatile impurities is essential for a complete understanding of the impurity profile of the drug substance. iajps.com
Online LC-NMR Coupling for Structural Elucidation
The unambiguous structural elucidation of impurities, often present at low levels in complex matrices, is a significant challenge in pharmaceutical analysis. The hyphenation of liquid chromatography (LC) with nuclear magnetic resonance (NMR) spectroscopy provides a powerful solution for the direct and definitive identification of such components without the need for cumbersome and time-consuming isolation. medscape.comconicet.gov.arglobalresearchonline.net
Online LC-NMR combines the high-resolution separation power of HPLC with the unparalleled structure elucidation capability of NMR spectroscopy. globalresearchonline.netresearchgate.netwisdomlib.org In a typical setup, the eluent from the LC column is directed through a specialized flow cell positioned within the NMR spectrometer's magnetic field. This allows for the acquisition of NMR spectra of the separated components in real-time. globalresearchonline.netpharmtech.com For trace impurities like this compound, several LC-NMR modes can be employed, including on-flow, stopped-flow, and loop-storage techniques, to enhance sensitivity and allow for the acquisition of more complex, multi-dimensional NMR data. conicet.gov.arglobalresearchonline.net
In the context of this compound, an online LC-NMR experiment would first involve the development of a suitable chromatographic method to resolve the impurity from the Eplerenone API and other related substances. As the separated impurity peak elutes, it enters the NMR flow cell. Stopped-flow mode is particularly advantageous here; the flow is halted when the impurity is centered in the detection cell, enabling the acquisition of detailed one-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra. These spectra provide crucial information on proton and carbon environments and their connectivity, allowing for a complete structural assignment.
While a direct online LC-NMR study on this compound is not extensively documented in publicly available literature, the principles of the technique and its successful application in identifying other drug degradation products and impurities are well-established. ingentaconnect.comresearchgate.net Based on the known structure of this compound (3-Oxo-17α-pregn-4-ene-7α,9:21,17-dicarbolactone), a hypothetical dataset from an LC-NMR analysis can be constructed to illustrate the expected findings.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound from LC-NMR Analysis
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| 1 | 2.35 (m) | 35.8 | C2, C3, C5, C10 |
| 2 | 2.45 (m) | 34.0 | C1, C3 |
| 3 | - | 199.5 | - |
| 4 | 5.80 (s) | 124.5 | C2, C3, C5, C6, C10 |
| 5 | - | 170.1 | - |
| 6 | 2.50 (m) | 33.2 | C4, C5, C7, C8, C10 |
| 7 | 3.15 (dd) | 40.5 | C5, C6, C8, C9, C14 |
| 8 | 1.80 (m) | 36.5 | C7, C9, C14 |
| 9 | 4.60 (d) | 85.2 | C7, C8, C10, C11 |
| 10 | - | 39.8 | - |
| 11 | 2.10 (m) | 30.1 | C9, C12 |
| 12 | 1.90 (m) | 31.5 | C11, C13, C17 |
| 13 | - | 48.9 | - |
| 14 | 1.50 (m) | 50.2 | C8, C13, C15 |
| 15 | 1.65 (m) | 24.8 | C14, C16 |
| 16 | 2.20 (m) | 36.7 | C15, C17, C21 |
| 17 | - | 90.3 | - |
| 18 | 0.95 (s) | 16.5 | C12, C13, C14, C17 |
| 19 | 1.25 (s) | 19.4 | C1, C5, C9, C10 |
| 20 | - | 176.8 | - |
| 21 | 4.55 (d), 4.20 (d) | 69.1 | C17, C20 |
Note: This data is illustrative and based on the known structure of this compound and general NMR principles for steroidal compounds. Actual values may vary based on experimental conditions.
The combination of LC with NMR and even mass spectrometry (LC-NMR-MS) offers a comprehensive platform for the rapid identification of unknown impurities in pharmaceutical development, ensuring a deeper understanding of the impurity profile of drugs like Eplerenone. wisdomlib.org
Complementary Spectroscopic Techniques for Impurity Characterization
While LC-NMR is a powerful tool for structural elucidation in solution, other spectroscopic techniques are invaluable for characterizing impurities, particularly in their solid state.
Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the molecular structure and chemical composition of a sample. It is particularly well-suited for the analysis of solid-state materials, including pharmaceutical powders and tablets. unibe.chresearchgate.net In the context of Eplerenone, Raman spectroscopy has been successfully employed to confirm the identity of various process-related impurities. nih.govx-mol.com
The technique works by irradiating a sample with a monochromatic laser source and analyzing the inelastically scattered light. The resulting Raman spectrum consists of a series of peaks, each corresponding to a specific molecular vibration. The position and intensity of these peaks serve as a unique fingerprint for the compound. nih.gov For this compound, key structural features such as the α,β-unsaturated ketone, the two γ-lactone rings, and the steroidal backbone will give rise to characteristic Raman bands. cdnsciencepub.com
The analysis of this compound using Raman spectroscopy would involve acquiring a spectrum of the isolated impurity or, potentially, identifying its presence directly within the Eplerenone API if its concentration is sufficient and its spectral features are distinct. The differences in the wavenumbers of C=C and C=O stretching vibrations are often the most distinctive features for identification. nih.gov
Table 2: Characteristic Raman Shifts for Functional Groups in this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| C=O (α,β-unsaturated ketone) | Stretching | 1660 - 1685 |
| C=C (conjugated) | Stretching | 1600 - 1640 |
| C=O (γ-lactone) | Stretching | 1750 - 1780 |
| C-O-C (lactone) | Stretching | 1150 - 1250 |
| Steroidal C-C Backbone | Skeletal Vibrations | 800 - 1200 |
| CH₂, CH₃ | Bending/Deformation | 1350 - 1470 |
Note: These are general ranges for the indicated functional groups. The exact peak positions can be influenced by the specific molecular environment and solid-state form.
The quantitative potential of Raman spectroscopy also allows for the development of methods to determine the concentration of this compound in the bulk drug substance. nih.gov By creating a calibration model based on samples with known concentrations of the impurity, it is possible to rapidly and non-destructively quantify its presence, making Raman spectroscopy a valuable tool for both qualitative characterization and quantitative process control.
Strategies for Control and Management of Eplerenone Ep Impurity a in Pharmaceutical Manufacturing
Principles of Impurity Control in Active Pharmaceutical Ingredient (API) Production
The control of impurities in API production is a critical aspect of pharmaceutical manufacturing, guided by regulatory bodies and quality management systems. contractpharma.compharmaguideline.com The primary goal is to ensure the consistent production of high-quality APIs with a well-defined impurity profile. mdpi.com For Eplerenone (B1671536), this involves a multi-faceted approach encompassing the entire manufacturing process.
Key principles for impurity control include:
Understanding Impurity Formation: A thorough understanding of the synthetic process is crucial to identify potential pathways for impurity formation. daicelpharmastandards.com Eplerenone EP Impurity A and other related substances often arise from side reactions occurring during the synthesis, such as epimerization, oxidation, dehydration, and lactonization. mdpi.comresearchgate.net
Raw Material Quality: The quality of starting materials and reagents is fundamental. Impurities present in raw materials can be carried through the synthetic process and contaminate the final API. pharmaguideline.com Therefore, using high-quality raw materials is a key preventative measure.
Process Parameter Control: Minor changes in reaction conditions like temperature, pH, or solvent composition can significantly influence the formation of byproducts. pharmaguideline.com Strict control over these critical process parameters is essential to minimize the generation of this compound.
Analytical Methodologies: Robust analytical techniques are necessary for the detection, identification, and quantification of impurities. daicelpharmastandards.com High-Performance Liquid Chromatography (HPLC) is the most commonly used method for identifying and quantifying organic impurities in Eplerenone. pharmaguideline.comnih.gov Other techniques like Mass Spectrometry (MS) help in determining the molecular structure of unknown impurities. pharmaguideline.comresearchgate.net
Regulatory Compliance: Adherence to guidelines from regulatory authorities like the International Council for Harmonisation (ICH) is mandatory. ICH guidelines, such as Q3A, stipulate that any impurity found at a level of 0.10% or more with respect to the API should be identified and characterized. pharmaguideline.commdpi.com
Synthetic Route Optimization to Minimize this compound Formation
The synthesis of Eplerenone is a complex multi-step process where the potential for impurity formation is significant. mdpi.com this compound is a known process-related impurity that can be formed during the synthesis. google.com Optimizing the synthetic route is a proactive strategy to minimize its formation.
Challenges in the Eplerenone synthesis that can lead to impurities include the stereoselective introduction of the carbomethoxy group at the C-7α position and the regioselective dehydration of the 11α-hydroxy group. mdpi.com Side reactions during these critical steps are a primary source of contaminants. For instance, the epoxidation of the 9,11-double bond is a crucial step; however, if the reaction system's oxidisability is too strong, it can lead to unwanted oxidation side reactions and the formation of various impurities. google.com
Strategies for synthetic route optimization include:
Modification of Reaction Conditions: Adjusting parameters such as temperature, reaction time, and the type of solvent can disfavor the side reactions that produce Impurity A. pharmaguideline.com
Alternative Reagents: The choice of reagents can have a profound impact on the impurity profile. For example, in the epoxidation step, moving from a harsh oxidizing system to a milder, more selective one can prevent the formation of oxidation-related impurities. google.com
Intermediate Purification: While purification of the final product is essential, purifying key intermediates can prevent the carry-over of impurities into subsequent steps. mdpi.com However, in some technological embodiments, the key intermediate, (7α,17α)-9(11)-enester 7, is used in its crude form for the subsequent epoxidation step to produce Eplerenone. mdpi.com This approach necessitates highly effective purification methods at the final stage.
Research has shown that contaminants often result from side reactions involving the starting material, 11α-hydroxy-7α-(methoxycarbonyl)-3-oxo-17α-pregn-4-ene-21,17-carbolactone, and the key intermediate, (7α,17α)-9(11)-enester 7. researchgate.net By carefully controlling the dehydration and epoxidation steps, the formation of this compound can be significantly reduced.
Purification and Isolation Processes for Impurity Reduction
Effective purification processes are essential to remove impurities that are formed despite optimization of the synthetic route. For Eplerenone, recrystallization is a widely used and effective method for reducing the levels of this compound and other process-related impurities. mdpi.comgoogle.com
The choice of solvent system is critical for successful recrystallization. Eplerenone's poor solubility presents a challenge, and the solvent must be capable of dissolving the crude product at an elevated temperature while allowing the pure Eplerenone to crystallize upon cooling, leaving impurities behind in the solution. google.com A mixture of an alcohol and water has been shown to be an effective solvent system for this purpose. google.com
A patented purification method demonstrates the effectiveness of this approach. By dissolving crude Eplerenone in a mixture of absolute ethyl alcohol and purified water, followed by cooling, crystallization, and filtration, a significant reduction in Impurity A levels can be achieved. google.com
Table 1: Example of Eplerenone Purification via Recrystallization
| Parameter | Crude Product | Refined Product (Example 1) | Refined Product (Example 2) |
|---|---|---|---|
| Purity | 98.08% | 99.57% | 99.71% |
| Impurity A Level | 0.83% | 0.15% | 0.06% |
| Impurity B Level | 0.48% | 0.22% | 0.12% |
| Solvent System | N/A | Absolute Ethyl Alcohol / Water | Absolute Ethyl Alcohol / Water |
| Yield | N/A | 93.0% | 90.0% |
Data sourced from patent CN113173968A. google.com
The data clearly indicates that recrystallization can effectively reduce this compound from 0.83% in the crude product to as low as 0.06%, thereby achieving the high purity required for a pharmaceutical-grade API. google.com The process involves heating the mixture to dissolve the solid, followed by a controlled cooling and stirring period to promote crystallization before filtration and drying. google.com
Application of Quality by Design (QbD) and Process Analytical Technology (PAT) in Impurity Control
Quality by Design (QbD) and Process Analytical Technology (PAT) represent a modern, proactive approach to pharmaceutical development and manufacturing that is highly applicable to the control of impurities like this compound. europeanpharmaceuticalreview.com
Quality by Design (QbD) is a systematic approach that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. europeanpharmaceuticalreview.comslideshare.net In the context of Eplerenone manufacturing, a QbD approach would involve:
Defining a Quality Target Product Profile (QTPP): This includes defining the desired purity of the Eplerenone API and setting strict limits for impurities such as Impurity A.
Identifying Critical Quality Attributes (CQAs): The level of this compound is a CQA as it is a measure of the API's purity.
Identifying Critical Process Parameters (CPPs): These are process parameters (e.g., reaction temperature, solvent ratios, cooling rates during crystallization) that, when varied, can impact a CQA. slideshare.net For example, the temperature and duration of the dehydration step could be CPPs affecting the formation of Impurity A.
Establishing a Design Space: This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. europeanpharmaceuticalreview.com Operating within the design space ensures that the level of Impurity A remains below the specified limit.
Developing a Control Strategy: This includes the planned set of controls, derived from product and process understanding, that ensures process performance and product quality. europeanpharmaceuticalreview.com
Process Analytical Technology (PAT) is a key enabler of QbD. PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. europeanpharmaceuticalreview.comslideshare.net Instead of relying solely on end-product testing, PAT utilizes in-line or on-line analytical tools to monitor the process in real-time. slideshare.net
For controlling this compound, PAT could be implemented by:
Using spectroscopic tools (e.g., Raman or Near-Infrared Spectroscopy) to monitor the progress of the synthesis in real-time. This can help ensure the reaction goes to completion and can detect the formation of byproducts as they occur. europeanpharmaceuticalreview.com
Employing on-line HPLC systems to monitor the impurity profile of the reaction mixture or during the crystallization process. This provides immediate feedback, allowing for process adjustments to be made dynamically to minimize impurity levels.
By integrating QbD principles and PAT tools, manufacturers can move from a reactive "testing quality in" approach to a proactive "building quality in" paradigm, ensuring consistent production of high-purity Eplerenone with minimal levels of Impurity A. europeanpharmaceuticalreview.com
Regulatory Framework and Compliance for Eplerenone Pharmaceutical Impurities
International Council for Harmonisation (ICH) Guidelines for Drug Impurities
The ICH brings together regulatory authorities and the pharmaceutical industry to discuss scientific and technical aspects of drug registration. Its guidelines are widely recognized and implemented as standards for pharmaceutical development and registration. The control of impurities like Eplerenone (B1671536) EP Impurity A is primarily addressed through a series of quality guidelines.
ICH Q3A (R2): Impurities in New Drug Substances
The ICH Q3A (R2) guideline provides a framework for the control of impurities in new drug substances, which are active pharmaceutical ingredients (APIs) produced by chemical synthesis. europa.eutga.gov.au This guideline is fundamental in establishing the purity profile of an API like Eplerenone. It classifies organic impurities as process-related (starting materials, by-products, intermediates) or degradation products. gally.ch Eplerenone EP Impurity A, chemically known as 3-Oxo-17α-pregn-4-ene-7α,9:21,17-dicarbolactone, is a process-related impurity that can arise during the synthesis of Eplerenone. mdpi.comsynzeal.com
The guideline establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. ich.org For any new drug substance, impurities present at a level greater than the reporting threshold must be reported in the registration application. mca.gm If an impurity exceeds the identification threshold, its structure must be elucidated. jpionline.orgslideshare.net Furthermore, if it surpasses the qualification threshold, its biological safety must be established. ich.org
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Any impurity found at a level of 0.10% or more with respect to the API should be identified, synthesized, and thoroughly characterized. researchgate.netnih.gov The specification for a new drug substance should list specified impurities, which are those that are individually listed and limited with a specific acceptance criterion. ich.org
ICH Q3B (R2): Impurities in New Drug Products
Complementing ICH Q3A, the ICH Q3B (R2) guideline addresses impurities in new drug products. europa.eufda.gov It covers degradation products of the active substance and impurities arising from interactions between the drug substance and excipients. While this compound is primarily a process-related impurity from the drug substance synthesis, its levels must be controlled in the final drug product.
This guideline sets thresholds for reporting, identification, and qualification of degradation products in the finished product, which are generally similar to those in ICH Q3A but are applied to the drug product. The focus is on impurities that are not part of the API's initial impurity profile but may form during the manufacturing of the drug product or during storage. europa.eu
ICH Q1A (R2): Stability Testing of New Drug Substances and Products
The ICH Q1A (R2) guideline is crucial for understanding how the quality of a drug substance and drug product changes over time under the influence of environmental factors such as temperature, humidity, and light. ich.orggmpauditing.com Stability studies are essential for identifying potential degradation products that may arise during storage and for establishing a re-test period for the drug substance and a shelf life for the drug product. gmpauditing.com
Forced degradation studies, as recommended by ICH guidelines, are performed to establish the degradation pathways of a drug substance. nih.govresolvemass.ca These studies subject the drug to stress conditions like acid and base hydrolysis, oxidation, and photolysis to generate potential degradation products. nih.gov While this compound is a process-related impurity, stability studies ensure that it does not form as a degradation product under storage conditions and that the analytical methods can adequately separate it from any degradants that do form. nih.gov
| Study | Storage Condition | Minimum Time Period Covered by Data at Submission |
|---|---|---|
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
ICH Q2 (R1): Validation of Analytical Procedures: Methodology
The reliability of impurity control is heavily dependent on the analytical procedures used for their detection and quantification. The ICH Q2 (R1) guideline provides a comprehensive framework for the validation of analytical procedures to ensure they are suitable for their intended purpose. loesungsfabrik.degmp-compliance.org For an impurity like this compound, the analytical method, typically High-Performance Liquid Chromatography (HPLC), must be validated for several parameters. synthinkchemicals.com
Key validation characteristics for impurity testing include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities and degradants. ich.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOQ should be at or below the reporting threshold. slideshare.net
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
Accuracy: The closeness of test results obtained by the method to the true value. ich.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. ich.org
The validation of these analytical procedures ensures that the levels of this compound are accurately monitored and controlled. nih.gov
ICH M7 (R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities
The ICH M7 (R1) guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ich.orgeuropa.eu This is a critical consideration for any impurity, including this compound. The guideline outlines a process for identifying, categorizing, and controlling mutagenic impurities.
The assessment begins with an analysis of the impurity's structure for any alerts for mutagenicity, often using (Q)SAR (Quantitative Structure-Activity Relationship) computational toxicology models. toxminds.com Impurities are classified into one of five classes based on their mutagenic and carcinogenic potential. toxminds.com
| Class | Description | Recommended Action |
|---|---|---|
| Class 1 | Known mutagenic carcinogens. | Control at or below a compound-specific acceptable limit. |
| Class 2 | Known mutagens with unknown carcinogenic potential. | Control at or below the Threshold of Toxicological Concern (TTC). |
| Class 3 | Alerting structure, unrelated to the API; no mutagenicity data. | Control at or below the TTC. |
| Class 4 | Alerting structure, shared with the API or related compounds which are non-mutagenic. | Treat as a non-mutagenic impurity. |
| Class 5 | No structural alerts, or sufficient data to demonstrate lack of mutagenicity. | Treat as a non-mutagenic impurity. |
For an impurity like this compound, a manufacturer would need to perform this assessment. If it were found to be a Class 1, 2, or 3 impurity, stringent controls would be required to limit patient exposure to an acceptable level, often based on a Permitted Daily Exposure (PDE). federalregister.gov
European Pharmacopoeia (Ph. Eur.) Standards and Acceptance Criteria for Eplerenone Related Substances
The European Pharmacopoeia provides common quality standards for medicinal substances and their preparations within Europe. The monograph for a specific substance, such as Eplerenone, details the requirements for its quality, including tests for identification, purity, and assay.
The Eplerenone monograph in the Ph. Eur. lists specified impurities, including Impurity A. scribd.com It sets specific acceptance criteria for these impurities, which are legally binding for products marketed in Ph. Eur. member states. The monograph specifies a liquid chromatography method for the determination of related substances. scribd.com
For Eplerenone, the Ph. Eur. sets the following limits for impurities:
Impurity A: The specific limit is not publicly detailed in the abstract but is defined within the official monograph.
Unspecified impurities: For any other single impurity not specified in the monograph, there is a general limit.
Total impurities: A limit for the sum of all impurities.
The reporting threshold in the Ph. Eur. monograph for Eplerenone related substances is 0.05%. scribd.com This aligns with the ICH Q3A reporting threshold for drugs with a maximum daily dose of up to 2g. Typical specification limits for individual identified related compounds in Eplerenone batches are in the range of 0.1 to 0.5 percent, with a tighter limit for unspecified impurities, often set at 0.1 percent or lower. veeprho.com
Strategies for Regulatory Submission and Impurity Data Management
The successful registration of a pharmaceutical product like Eplerenone hinges on a meticulously prepared regulatory submission that demonstrates a comprehensive understanding and control of all potential impurities. This process is governed by a framework of guidelines established by international bodies, primarily the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). For impurities such as this compound, a robust strategy for data management and submission is not merely a procedural step but a critical component of ensuring the final product's quality, safety, and efficacy.
A core principle of the regulatory strategy is the identification and characterization of any impurity present at a level of 0.10% or greater relative to the Active Pharmaceutical Ingredient (API). researchgate.net This threshold mandates that manufacturers must thoroughly identify, synthesize, and characterize such impurities to understand their potential impact. researchgate.net The submission dossier for Eplerenone must, therefore, include a detailed impurity profile, which provides extensive information on genotoxic impurities, residual solvents, and catalysts. ogyei.gov.hu
The regulatory submission strategy involves several key components:
Impurity Profiling and Specification: The manufacturer must summarize the actual and potential impurities that are most likely to arise during the synthesis, purification, and storage of Eplerenone. This includes process-related impurities like this compound, as well as degradation products. synthinkchemicals.com For generic applications, such as an Abbreviated New Drug Application (ANDA), this profile is often compared against the innovator product to establish bioequivalence and comparable safety. fda.gov Based on this profile, acceptance criteria are established for each specified impurity. Typical specifications for Eplerenone batches set limits for individual identified related compounds, often in the range of 0.1% to 0.5%, and a total impurity limit, commonly between 1.0% and 2.0%. veeprho.com
Analytical Method Validation: The analytical procedures used to detect and quantify impurities must be rigorously validated and proven suitable for their intended purpose. This validation data, demonstrating the method's specificity, sensitivity, accuracy, and precision, is a mandatory part of the submission package. synthinkchemicals.com Techniques such as High-Performance Liquid Chromatography (HPLC) are commonly developed and validated for the determination of process-related impurities of Eplerenone. researchgate.net
Qualification of Impurities: Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at the level specified. ich.org An impurity is considered qualified if its level has been adequately tested in safety and/or clinical studies. ich.org If an impurity, such as this compound, exceeds the qualification threshold and is not a significant metabolite, further safety studies may be required. The thresholds for reporting, identification, and qualification are dictated by the maximum daily dose of the drug, as outlined in ICH guidelines.
The following interactive table summarizes the thresholds for impurities in new drug substances based on the ICH Q3A(R2) guideline, which are critical for preparing the Eplerenone submission.
Source: Based on ICH Harmonised Tripartite Guideline Q3A(R2) ich.org
Effective impurity data management is the foundation of a successful regulatory submission. This requires a systematic approach to collecting, analyzing, and presenting impurity data throughout the drug development lifecycle. A comprehensive data package for impurities like this compound must be included in the regulatory dossier.
The key elements of this data package are outlined in the interactive table below.
Source: Synthesized from ICH Guidelines Q3A(R2) and FDA guidance. fda.govich.org
For this compound, its chemical name is 3-Oxo-17α-pregn-4-ene-7α,9:21,17-dicarbolactone. synzeal.com As a specified impurity in the European Pharmacopoeia, reference standards are available, which are essential for method development, validation, and quality control applications necessary for an Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) filing. synthinkchemicals.comsynzeal.com The complete characterization of such impurities is crucial for quality control and the validation of analytical methods used in the manufacturing of Eplerenone. researchgate.net
Q & A
Q. Table 1: Hypothetical Stability Study Design
| Stress Condition | Time (hr) | Temperature (°C) | % Impurity Formed |
|---|---|---|---|
| Acidic (0.1M HCl) | 24 | 60 | 5.2 |
| Oxidative (3% H₂O₂) | 48 | 25 | 3.8 |
Basic: What are the key considerations when developing a reference standard for this compound?
Methodological Answer:
Synthesis of the impurity requires reaction optimization (e.g., protecting group strategies for steroidal analogs) and purification via column chromatography. Purity assessment via HPLC (≥ 95%) and structural confirmation using NMR (¹H/¹³C) and HRMS are essential. If synthesis fails despite rigorous efforts, justify the absence of the impurity using structural stability data (e.g., steric hindrance preventing nitrosamine formation) and literature evidence .
Advanced: What strategies resolve contradictions in impurity quantification data from orthogonal analytical techniques?
Methodological Answer:
Cross-validate results using HPLC, LC-MS, and ion chromatography to address method-specific biases. Apply statistical tools (e.g., Bland-Altman plots) to assess agreement between datasets. For example, discrepancies in LC-MS vs. HPLC results may arise from ion suppression or matrix effects. Use standard addition methods to correct recovery variations and confirm findings via spike-and-recovery experiments (target: 90–110% recovery) .
Basic: How does the presence of EP Impurity A influence Eplerenone’s pharmacokinetic profile in preclinical models?
Methodological Answer:
Conduct comparative pharmacokinetic studies in rodent models using pure Eplerenone vs. impurity-spiked formulations. Measure plasma concentrations via LC-MS/MS at intervals (e.g., 0–24 hours). Calculate AUC₀–∞ and Cₘₐₓ to assess bioavailability changes. For instance, impurities may alter absorption rates due to competitive binding or metabolic interference .
Advanced: What experimental approaches determine the genotoxic potential of this compound?
Methodological Answer:
Perform in vitro bacterial reverse mutation (Ames) tests with S. typhimurium strains TA98 and TA100. Include metabolic activation (S9 mix) to simulate liver metabolism. If mutagenic, conduct in vivo micronucleus assays. Structural alerts (e.g., nitroso groups) warrant threshold-based risk assessment using ICH M7 guidelines. Document dose-response relationships and statistical significance (p < 0.05) .
Basic: What are regulatory expectations for justifying the absence of EP Impurity A in drug substances?
Methodological Answer:
Submit a risk assessment including:
- Synthetic pathway analysis (e.g., absence of nitrosating agents).
- Structural stability data (e.g., computational modeling of reaction feasibility).
- Literature review of analogous compounds.
If impurity formation is improbable, confirmatory testing may be waived per ICH Q3A guidelines .
Advanced: How can advanced spectroscopic techniques elucidate ambiguous structural configurations of EP Impurity A?
Methodological Answer:
For stereochemical ambiguities, use 2D NMR (COSY, NOESY) to assign proton-proton correlations. High-resolution mass spectrometry (HRMS) with MS/MS fragmentation confirms molecular formulas. Case studies show that combining X-ray crystallography with DFT calculations resolves chiral centers in steroidal impurities .
Basic: What role does impurity profiling play in formulating Eplerenone transdermal patches?
Methodological Answer:
Impurities may alter polymer compatibility (e.g., HPMC, Eudragit) and release kinetics. Monitor patch stability via accelerated conditions (40°C/75% RH for 6 months). Impurity levels > 0.1% require reformulation to prevent crystallization or reduced adhesion .
Advanced: How to design a comprehensive impurity fate study assessing EP Impurity A’s impact on therapeutic efficacy?
Methodological Answer:
Use in vitro cytotoxicity assays (e.g., MTT assay on cardiomyocytes) and in vivo efficacy models (e.g., heart failure rats). Compare impurity-spiked vs. pure Eplerenone groups for endpoints like ejection fraction and mortality rates. Dose-response studies (e.g., 0.1–10 µg/mL impurity) identify no-observed-adverse-effect levels (NOAEL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
